

Comparative Analysis of ATF4 Antibodies for Research Applications

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A Cross-Vendor Evaluation of Antibody Performance in Key Immunoassays

For researchers, scientists, and professionals in drug development, the selection of a reliable antibody is paramount to the success of experimental outcomes. This guide provides an objective comparison of commercially available antibodies targeting the Activating Transcription Factor 4 (ATF4), a key regulator of cellular stress responses. Mistyped as "**AW4**" in the initial query, ATF4 is a widely studied transcription factor, making the validation and comparison of its antibodies critical for the scientific community. This report assesses the performance of anti-ATF4 antibodies from various vendors, supported by experimental data and detailed protocols for key applications.

Introduction to ATF4

Activating Transcription Factor 4 (ATF4), also known as CREB2, is a basic leucine zipper (bZIP) transcription factor that plays a central role in the integrated stress response (ISR). The ISR is a signaling network activated by various cellular stresses, including amino acid deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and viral infections. Upon activation, ATF4 regulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis. Given its critical role in cellular adaptation and

survival, ATF4 is a significant target of interest in various research fields, including cancer biology, neurodegenerative diseases, and metabolic disorders.

Performance Comparison of Anti-ATF4 Antibodies

The following tables summarize the specifications and available performance data for anti-ATF4 antibodies from a selection of prominent vendors. The data has been compiled from vendor datasheets, independent validation studies, and customer reviews.

Table 1: General Specifications of Anti-ATF4 Antibodies

Vendor	Catalog Number(s)	Clonality	Host Species	Immunogen
Proteintech	10835-1-AP, 28657-1-AP	Polyclonal, Polyclonal	Rabbit	Recombinant protein, Synthetic peptide
Thermo Fisher Sci.	PA5-27576, MA5-32364	Polyclonal, Monoclonal	Rabbit, Rabbit	Recombinant protein, Recombinant protein
Abcam	ab216839, ab31390	Polyclonal, Polyclonal	Rabbit	Synthetic peptide, Synthetic peptide
Cell Signaling Tech.	11815 (D4B8), 97038 (E4Q4E)	Monoclonal, Monoclonal	Rabbit, Mouse	Synthetic peptide near C-terminus, Synthetic peptide around Pro134
Santa Cruz Biotech.	sc-390063 (B-3)	Monoclonal	Mouse	Amino acids 1-290 of human ATF-4
Novus Biologicals	NBP2-67766 (SD20-92)	Monoclonal	Rabbit	Recombinant protein
Boster Bio	M00371	Monoclonal	Rabbit	Recombinant human ATF4
R&D Systems	MAB7218	Monoclonal	Mouse	Recombinant human ATF4

Table 2: Application-Specific Performance of Anti-ATF4 Antibodies

Vendor	Catalog Number	Western Blot (WB)	Immunohistochemistry (IHC)	Immunofluorescence (IF)	Other Validated Applications
Proteintech	10835-1-AP	✓ (Human, Mouse, Rat)	✓ (Human, Mouse)	✓ (Human)	IP, ChIP, FC, ELISA
Thermo Fisher Sci.	PA5-27576	✓ (Human, Mouse, Rat)	✓ (Human)	✓ (Human)	ChIP
Abcam	ab216839	✓ (Human, Mouse, Rat)	✓ (Human, Mouse)	✓ (Human)	FC (Intra)
Cell Signaling Tech.	11815 (D4B8)	✓ (Human, Mouse, Rat)	✓ (Human)	✓ (Human)	IP, ChIP, ChIP-seq, CUT&RUN
Santa Cruz Biotech.	sc-390063 (B-3)	✓ (Human, Mouse, Rat)	✓ (Human)	✓ (Human)	IP, ELISA
Novus Biologicals	NBP2-67766	✓ (Human, Mouse, Rat)	✓ (Mouse)	✓ (Mouse)	IP, FC
Boster Bio	M00371	✓ (Human, Mouse, Rat)	✓ (Mouse)	✓ (Human)	IP, FC
R&D Systems	MAB7218	✓ (Human)	-	✓ (Human)	-

Note: The performance of antibodies can be application and sample-dependent. It is always recommended to consult the vendor's datasheet for the most up-to-date information and to perform in-house validation.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for key applications involving ATF4 antibodies.

Western Blotting Protocol

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ATF4 antibody at the recommended dilution (typically 1:1000) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody at the appropriate dilution (e.g., 1:5000) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. The expected molecular weight of ATF4 is approximately 38 kDa, though it can run higher (around 49-55 kDa) on SDS-PAGE.^{[1][2]}

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

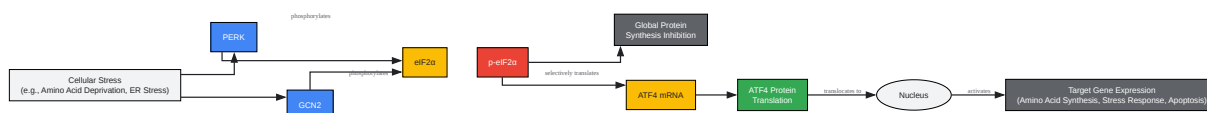
- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Immunostaining:
 - Wash sections with PBS.
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
 - Incubate with the primary anti-ATF4 antibody at the recommended dilution (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
 - Wash with PBS.

- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
- Visualization and Counterstaining:
 - Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Visualizations

ATF4 Signaling Pathway

The following diagram illustrates a simplified ATF4 signaling pathway as part of the Integrated Stress Response.

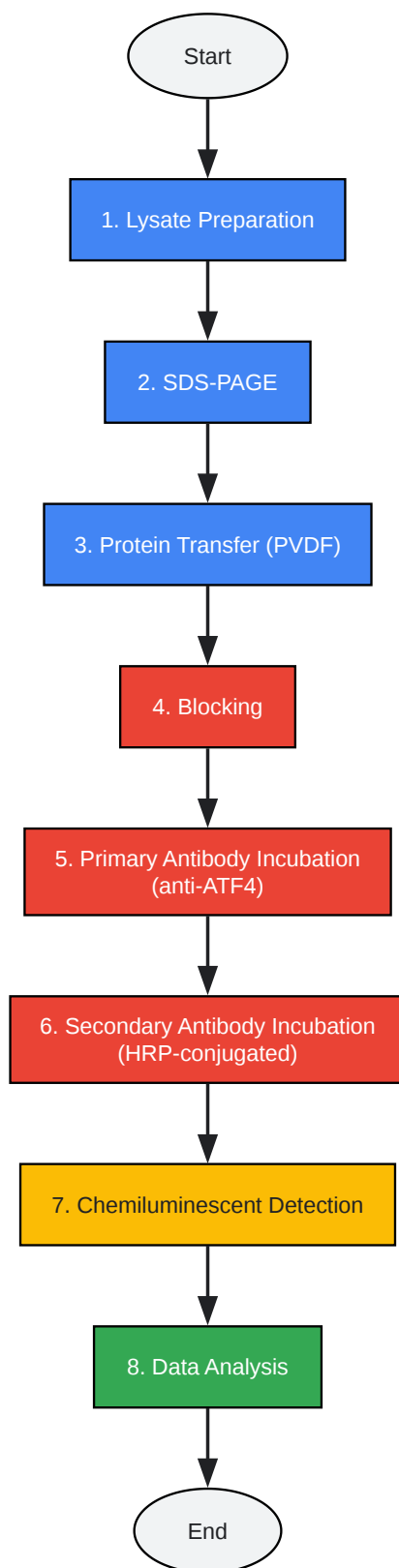


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Caption: A simplified diagram of the ATF4 signaling pathway.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in a typical Western Blotting experiment for ATF4 detection.



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Caption: A workflow diagram for Western Blotting.

Conclusion

The selection of a high-quality antibody is a critical step in achieving reliable and reproducible experimental data. This guide provides a comparative overview of anti-ATF4 antibodies from various vendors, highlighting their specifications and validated applications. Researchers are encouraged to use this information as a starting point and to perform their own validation experiments to ensure the chosen antibody performs optimally in their specific experimental context. The provided protocols and diagrams serve as a foundation for designing and executing robust immunoassays for the study of ATF4.

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References

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